Cas no 95-01-2 (2,4-Dihydroxybenzaldehyde)

2,4-Dihydroxybenzaldehyde structure
2,4-Dihydroxybenzaldehyde structure
2,4-Dihydroxybenzaldehyde
95-01-2
C7H6O3
138.12
MFCD00011686
34774
7213

2,4-Dihydroxybenzaldehyde Properties

Names and Identifiers

    • 2,4-Dihydroxybenzaldehyde
    • beta-Resorcylaldehyde
    • 2,4,6-TRIPHENYL-S-TRIAZINE
    • 2,4-dihydroxy-benzaldehyde
    • 2,4-Dihydroxybenzene carbonal
    • 4-Formylresorcinol
    • 4-Hydroxysalicylaldehyde
    • Benzaldehyde,2,4-dihydroxy
    • ethyl 7-hydroxycoumarin-3-carboxylate
    • p-hydroxysalicylic aldehyde
    • resorcialdehyde
    • β-Resorcylaldehyde
    • Benzaldehyde, 2,4-dihydroxy-
    • beta-Resorcaldehyde
    • beta-Resorcinaldehyde
    • beta-Resorcylic aldehyde
    • 2,4-Dihydroxybenzenecarbonal
    • Salicylaldehyde, 4-hydroxy-
    • 4-Hydroxysalicyladehyde
    • 2,4-Dihydroxybenzaldehyd
    • beta-Rosorcaldehyde
    • .beta.-Resorcylaldehyde
    • .beta.-Resorcaldehyde
    • .beta.-Resorcinaldehyde
    • .beta.-Resorcylic aldehyde
    • 2,4-Dihydroxybenzaldehyde (ACI)
    • β-Resorcylaldehyde (6CI, 8CI)
    • 2,4-Dihydroxybezaldehyde
    • 2,4-Dihydroxysalicylaldehyde
    • 4-Formylbenzene-1,3-diol
    • 6-Formylresorcinol
    • NC 012
    • NSC 8690
    • β-Resorcaldehyde
    • β-Resorcinaldehyde
    • β-Resorcylic aldehyde
    • BETA-RESORCYLADLEHYDE
    • á-resorcylaldehyde
    • 2,4-DIHYDROXYLBENZALDEHYDE
    • 2,4-Dihydroxybenzaldehyde,98%
    • 4-Dihydroxybenzaldehyde
    • 2,4-Dihydroxybenzald
    • b-resorcylaldehyde
    • NSC8690
    • 4-08-00-01753 (Beilstein Handbook Reference)
    • b-Resorcinaldehyde
    • NSC-8690
    • NS00040433
    • BRN 0878548
    • 2,4-bis(oxidanyl)benzaldehyde
    • DIHYDROXYBENZALDEHYDE, 2,4-
    • HMS2270K22
    • AKOS000118990
    • 95-01-2
    • A934060
    • EN300-21460
    • .BETA.-RESORCYLALDEHYDE [MI]
    • 2,4-dihydroxyl benzaldehyde
    • InChI=1/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10
    • BDBM50140239
    • SMR000639137
    • AI3-24367
    • MLS001076174
    • UNII-772JOF6LZS
    • MFCD00011686
    • 24-Dihydroxybenzaldehyde
    • CHEMBL243587
    • Resorcinal
    • AC-24172
    • Q27121977
    • A845149
    • b-Resorcaldehyde
    • FT-0610123
    • A-Resorcylaldehyde
    • CS-W007539
    • 772JOF6LZS
    • F11148
    • 2,4-Dihydroxybenzaldehyde, Vetec(TM) reagent grade, 98%
    • 2,4dihydroxybenzaldehyde
    • 2,4-dihydroxy benzaldehyde
    • 2,4-Dihydroxybenzaldehyde, 98%
    • SY007063
    • F1995-0226
    • SCHEMBL93513
    • Z104497974
    • EINECS 202-383-1
    • D0564
    • STR01512
    • AMY25823
    • PD158252
    • 2,4 dihydroxybenzaldehyde
    • Beta-resorcyl aldehyde
    • 2,4,-dihydroxybenzaldehyde
    • HY-W007539
    • AP-065/40195541
    • b-Resorcylic aldehyde
    • DTXSID8021806
    • 2,4-dihydoxy-benzaldehyde
    • NCGC00247446-01
    • 2,4-Dihyroxybenzaldehyde
    • W-100175
    • CHEBI:50198
    • STK299744
    • BBL012171
    • DTXCID101806
    • DB-027606
    • +Expand
    • MFCD00011686
    • IUNJCFABHJZSKB-UHFFFAOYSA-N
    • 1S/C7H6O3/c8-4-5-1-2-6(9)3-7(5)10/h1-4,9-10H
    • O=CC1C(O)=CC(O)=CC=1
    • 878548

Computed Properties

  • 138.03200
  • 2
  • 3
  • 1
  • 138.031694
  • 10
  • 124
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.5
  • 12
  • 0
  • 57.5

Experimental Properties

  • 0.91030
  • 57.53000
  • 8156
  • 1.4600 (estimate)
  • dissolution
  • 220-228 °C/22 mmHg(lit.)
  • 135-137 °C (lit.)
  • 220℃/22mm
  • DMSO (Slightly), Ethyl Acetate (Slightly), Methanol (Slightly)
  • Off white to brownish yellow powder.
  • Stable. May be air sensitive. Combustible. Incompatible with strong oxidizing agents.
  • It is easily soluble in ethanol, diethyl ether, chloroform and glacial acetic acid, and slightly soluble in cold benzene.
  • Air Sensitive
  • 7.56±0.18(Predicted)
  • 1.2667 (rough estimate)

2,4-Dihydroxybenzaldehyde Security Information

  • GHS07 GHS07
  • VH3600000
  • 3
  • S26-S36-S37/39
  • I; II; III
  • R22; R36/37/38
  • Xn Xn
  • NONH for all modes of transport
  • H302,H315,H319,H335
  • P261,P305+P351+P338
  • warning
  • Inert atmosphere,2-8°C
  • 22-36/37/38
  • Warning
  • Yes

2,4-Dihydroxybenzaldehyde Customs Data

  • 29124900
  • China Customs Code:

    2912499000

    Overview:

    2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Appearance of tetraformaldehyde

    Summary:

    2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2,4-Dihydroxybenzaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033G6-5g
2,4-Dihydroxybenzaldehyde
95-01-2 98%
5g
$4.00 2024-04-19
A2B Chem LLC
AB43638-5g
2,4-Dihydroxybenzaldehyde
95-01-2 98%
5g
$4.00 2024-07-18
Aaron
AR0033OI-5g
2,4-Dihydroxybenzaldehyde
95-01-2 98%
5g
$3.00 2024-07-18
Alichem
A019143472-500g
2,4-Dihydroxybenzaldehyde
95-01-2 98%
500g
$183.60 2023-08-31
Ambeed
A245052-5g
2,4-Dihydroxybenzaldehyde
95-01-2 98%
5g
$5.0 2024-08-02
Apollo Scientific
OR1169-100g
2,4-Dihydroxybenzaldehyde
95-01-2
100g
£23.00 2023-09-02
Cooke Chemical
A3164912-5G
2,4-Dihydroxybenzaldehyde
95-01-2 98%
5g
RMB 27.20 2023-09-07
Enamine
EN300-21460-0.05g
2,4-dihydroxybenzaldehyde
95-01-2 95%
0.05g
$19.0 2023-09-16
Key Organics Ltd
STR01512-1MG
2,4-Dihydroxybenzaldehyde
95-01-2 >95%
1mg
£37.00 2023-09-08
Life Chemicals
F1995-0226-0.25g
2,4-dihydroxybenzaldehyde
95-01-2 95%
0.25g
$18.0 2023-09-06

2,4-Dihydroxybenzaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrin Solvents: Methanol ,  Water
Reference
β-Cyclodextrin mediated regioselective photo-Reimer-Tiemann reaction of phenols
Ravichandran, Ramaswamy, Journal of Molecular Catalysis A: Chemical, 1998, 130(3),

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  rt; 1 h, rt
1.2 30 min, rt; 1 h
Reference
Fast preparation method of aromatic aldehydes from carbazole and hydroxyaromatic derivatives under microwave irradiation
Pajda, Michal; Bogdal, Dariusz, Modern Polymeric Materials for Environmental Applications, 2006, 129, 129-132

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  1 h, 65 °C
Reference
A new method for the fast preparation of aromatic aldehydes from carbazole and hydroxyaromatic derivatives
Pajda, Micha; Bogdal, Dariusz, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1105, 1105-1108

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Water
Reference
Preparation of 2,4-dihydroxybenzaldehyde by the Vilsmeier-Haack reaction
Mendelson, Wilford L.; Hayden, Stuart, Synthetic Communications, 1996, 26(3), 603-10

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Water Solvents: Diethyl ether
Reference
Hydrogen cyanide. VI. Mechanism of Gattermann's hydrogen cyanide aldehyde synthesis
Hinkel, L. E.; Ayling, E. E.; Beynon, J. H., Journal of the Chemical Society, 1936, 184, 184-5

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether
Reference
Simplification of the Gattermann synthesis of hydroxy aldehydes
Adams, Roger; Levine, I., Journal of the American Chemical Society, 1923, 45, 2373-7

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 - 5 °C; 5 °C → 60 °C; 8 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, pH 7, cooled
Reference
Method for preparing 4-butyl-resorcinol
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Chloroform ;  1 h, rt; 1 h, reflux
1.2 Reagents: Sodium acetate Solvents: 1,4-Dioxane ;  1 h, reflux
Reference
The Use of Solid-Phase Supported 1-N-Piperazine-4-N-carboxaldehyde in Vilsmeier Reactions
Rivero, I. A.; Espinoza, K. A.; Ochoa, A., Journal of Combinatorial Chemistry, 2004, 6(2), 270-274

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane ;  3 - 6 h, rt
Reference
Highly efficient and selective deprotection method for prenyl, geranyl, and phytyl ethers and esters using boron trifluoride-etherate
Narender, T.; Venkateswarlu, K.; Madhur, G.; Reddy, K. Papi, Synthetic Communications, 2013, 43(1), 26-33

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  5 h, reflux
Reference
NaOAc-mediated selective deprotection of aromatic acetates and its application in the synthesis of natural products
Narender, T.; Reddy, K. Papi; Madhur, G., Synthetic Communications, 2009, 39(11), 1949-1956

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sulfuric acid ;  0.5 h, rt
Reference
Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes
Saha, Soumik; Bhosle, Akhil A.; Chatterjee, Amrita ; Banerjee, Mainak, Journal of Organic Chemistry, 2023, 88(14), 10002-10013

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Magnesium oxide ;  15 min
Reference
Efficient microwave-assisted regioselective one pot direct ortho-formylation of phenol derivatives in the presence of nanocrystalline MgO as a solid base catalyst under solvent-free conditions
Naeimi, Hossein; Zakerzadeh, Elham, New Journal of Chemistry, 2018, 42(6), 4590-4595

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Diphosphoryl chloride
Reference
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Diphosphoryl chloride
Reference
Vilsmeier formylation and glyoxylation reactions of nucleophilic aromatic compounds using pyrophosphoryl chloride
Downie, Ian M.; Earle, Martyn J.; Heaney, Harry; Shuhaibar, Khamis F., Tetrahedron, 1993, 49(19), 4015-34

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Trimethylsilyl iodide Solvents: Chloroform
Reference
Demethylation of some aryl methyl ethers and selective demethylation of some pyrones by the use of iodotrimethylsilane
Younis, Y. M. H., International Journal of Chemistry (Calcutta, 2001, 11(2), 75-85

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone ;  240 h, reflux; reflux → rt
Reference
Polymer bound transition metal complexes for catalytic oxidation of cyclohexene with molecular oxygen
Hao, Chengjun; Zhao, Ganqing, Chinese Journal of Reactive Polymers, 2007, 16(1-2), 66-71

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Solvents: Acetonitrile ;  1 h, < 30 °C; 30 °C → -7 °C
1.2 Solvents: Acetonitrile ;  -7 °C; < -3 °C; 3 h, -3 °C; 1 h, rt; rt → 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium thiosulfate ;  30 min, 35 °C; 35 °C → 0 °C; 2 h, 0 °C
Reference
Synthesis of 7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylic acid methyl ester
Ling, Xinlong; Tang, Zhongfeng; Guo, Weimin; Yue, Zhiwen, Huagong Jishu Yu Kaifa, 2010, 39(4), 10-11

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Pyridinium p-toluenesulfonate ;  2 min, 100 °C; cooled
Reference
Demethylation of aryl methyl ethers using pyridinium p-toluenesulfonate under microwave irradiation
Lamba, Mandeep S.; Makrandi, Jagdish K., Journal of Chemical Research, 2007, (10), 585-586

Synthetic Circuit 19

Reaction Conditions
1.1 Solvents: Acetonitrile
1.2 Reagents: Phosphorus oxychloride
1.3 Solvents: Water
Reference
Enantioselective acylation of 2-hydroxymethyl-2,3-dihydrobenzofurans catalyzed by lipase from Pseudomonas cepacia (Amano PS) and total stereoselective synthesis of (-)-(R)-MEM-protected arthrographol
Ramadas, S.; Krupadanam, G. L. D., Tetrahedron: Asymmetry, 2000, 11(16), 3375-3393

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  rt; 2 h, rt
1.2 Reagents: Sodium acetate Solvents: Water ;  heated
Reference
Syntheses of 1,3-bis(2-hydroxy-4-methoxyphenyl)propane and 1,3-bis(2,4-dihydroxyphenyl)propane
Yang, Jin-Hui; Meng, Li-Cong, Youji Huaxue, 2008, 28(5), 918-921

2,4-Dihydroxybenzaldehyde Raw materials

2,4-Dihydroxybenzaldehyde Preparation Products

2,4-Dihydroxybenzaldehyde Suppliers

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2,4-Dihydroxybenzaldehyde Related Literature

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